N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two methoxy groups attached to the phenyl ring and an ethoxy group attached to the benzamide structure
Mechanism of Action
Target of Action
N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide is a synthetic compound that exhibits high binding affinity for the 5-HT2A/C and 5-HT1A serotonin receptors . These receptors are primarily found in the brain and play crucial roles in various neurological and physiological processes. The 5-HT2A receptor, in particular, is known to be involved in the regulation of mood, anxiety, and schizophrenia .
Mode of Action
Upon administration, this compound interacts with its primary targets, the 5-HT2A/C and 5-HT1A serotonin receptors. It acts as an agonist, meaning it binds to these receptors and activates them, leading to a series of intracellular events
Biochemical Pathways
By acting on serotonin receptors, this compound could potentially influence these functions .
Pharmacokinetics
Similar compounds have been shown to be extensively metabolized in the liver, with oxidative deamination being one of the key metabolic pathways
Result of Action
For instance, activation of 5-HT2A receptors has been associated with hallucinogenic effects in other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide typically involves the reaction of 2,5-dimethoxyaniline with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
2,5-dimethoxyaniline+4-ethoxybenzoyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
2C-B (4-bromo-2,5-dimethoxyphenethylamine): A synthetic psychedelic drug with similar structural features.
25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine): A potent hallucinogen with structural similarities.
2,5-dimethoxyphenylacetic acid: A compound with similar methoxy substitutions on the phenyl ring.
Uniqueness
N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide is unique due to the presence of both methoxy and ethoxy groups, which may confer distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-4-22-13-7-5-12(6-8-13)17(19)18-15-11-14(20-2)9-10-16(15)21-3/h5-11H,4H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGWWNOXECZEMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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